![molecular formula C7H13NS2 B6251077 1,4-Dithia-8-azaspiro[4.5]decane CAS No. 7174-67-6](/img/no-structure.png)
1,4-Dithia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithia-8-azaspiro[4.5]decane, also known as DAD, is a heterocyclic compound that has been studied extensively in recent years due to its usefulness in the synthesis of various organic compounds. It is a cyclic molecule composed of three nitrogen atoms, four sulfur atoms, and a single carbon atom, with a molecular formula of C6H14N2S4. DAD is a highly versatile molecule that can be used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. The structure of DAD is also highly stable, making it an ideal choice for use in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1,4-Dithia-8-azaspiro[4.5]decane has a wide range of potential applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials. Furthermore, this compound has been studied for its potential use in the development of new drugs, as well as its potential use in the development of new catalysts and catalytic systems.
Wirkmechanismus
The mechanism of action of 1,4-Dithia-8-azaspiro[4.5]decane is still not fully understood. However, it is believed that the molecule acts as a Lewis acid, which means that it can bind to electron-rich molecules and catalyze chemical reactions. Additionally, this compound is believed to be an efficient catalyst for the hydrolysis of esters, amides, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Dithia-8-azaspiro[4.5]decane in laboratory experiments is its high stability. This makes it an ideal starting material for the synthesis of a wide range of compounds. Additionally, this compound is a highly versatile molecule, which makes it a useful tool for the synthesis of a variety of different compounds. However, there are some limitations to using this compound in laboratory experiments, such as its high cost and the fact that it is a highly reactive compound.
Zukünftige Richtungen
The potential applications of 1,4-Dithia-8-azaspiro[4.5]decane are still being studied, and there are a number of potential future directions for research. One potential direction is the development of new catalysts and catalytic systems using this compound as a starting material. Additionally, this compound could be used in the development of new drugs, as well as in the development of new materials, such as polymers and nanomaterials. Furthermore, this compound could be studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, this compound could be studied for its potential use in the synthesis of new organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals.
Synthesemethoden
1,4-Dithia-8-azaspiro[4.5]decane can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. This reaction produces a dithia-azaspiro compound, which can then be converted into this compound by the addition of a base. Other methods for synthesizing this compound include the Biginelli reaction, the Stetter reaction, and the Knoevenagel condensation.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 1,4-dithia-8-azaspiro[4.5]decane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "1,3-propanedithiol", "sodium hydride", "tetrahydrofuran", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "chloroform" ], "Reaction": [ "Step 1: 2-bromoethylamine hydrobromide is reacted with 1,3-propanedithiol in the presence of sodium hydride and tetrahydrofuran to form 1,4-dithiane-2-yl-ethylamine.", "Step 2: The resulting product from step 1 is then treated with acetic acid and hydrogen peroxide to form 1,4-dithiane-2-yl-ethylamine hydrochloride.", "Step 3: The product from step 2 is then reacted with sodium hydroxide in chloroform to form 1,4-dithia-8-azaspiro[4.5]decane." ] } | |
CAS-Nummer |
7174-67-6 |
Molekularformel |
C7H13NS2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
1,4-dithia-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NS2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 |
InChI-Schlüssel |
FOLGBUBJKLISJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12SCCS2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.